molecular formula C12H10N6OS B2878243 2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894059-58-6

2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2878243
CAS No.: 894059-58-6
M. Wt: 286.31
InChI Key: PEJSGVREDQOPIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic small molecule with the molecular formula C18H12F2N6OS . This compound belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, a scaffold recognized for its significant and diverse biological activities . The core structure combines a triazolo ring fused with a pyridazine, further functionalized with a pyridinyl substituent and a thioacetamide side chain, making it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds featuring the 1,2,4-triazole nucleus are extensively investigated for their potent pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities . The presence of this pharmacophore suggests that this compound holds substantial promise as a lead compound for developing new therapeutic agents. Related triazolopyridazine compounds have been identified to exhibit their biological effects through targeted interactions; for instance, some closely related molecules function by inhibiting essential cell division proteins, such as ZipA, in certain bacterial strains . This mechanism highlights the potential of this chemical class in antimicrobial research. Researchers can utilize this compound as a key building block for synthesizing more complex derivatives or as a pharmacological tool to study specific biochemical pathways. This product is intended for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6OS/c13-10(19)7-20-12-16-15-11-2-1-9(17-18(11)12)8-3-5-14-6-4-8/h1-6H,7H2,(H2,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJSGVREDQOPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1C3=CC=NC=C3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Methodological Frameworks

Cyclocondensation for Triazolo-Pyridazine Core Formation

The triazolo[4,3-b]pyridazine scaffold is constructed via cyclocondensation between 4-amino-1,2,4-triazole and α,β-unsaturated carbonyl derivatives. A representative protocol involves:

  • Reagent System : Ethyl acetoacetate (1.2 equiv) and 4-amino-1,2,4-triazole (1.0 equiv) in acetic acid under reflux (110°C, 8–12 hours).
  • Mechanistic Pathway : Nucleophilic attack by the triazole’s N1 nitrogen on the carbonyl carbon, followed by dehydration to form the fused pyridazine ring.
  • Chlorination : Subsequent treatment with phosphorus oxychloride (POCl$$_3$$) at 100°C introduces a chloride at the 6-position, yielding 8-chloro-6-methyl-triazolo[4,3-b]pyridazine as a key intermediate.

Critical Parameters :

  • Excess POCl$$_3$$ (3–5 equiv) ensures complete chlorination.
  • Catalytic dimethylformamide (DMF) accelerates the reaction via Vilsmeier-Haack intermediate formation.

Thioacetamide Moiety Incorporation

The thioether bridge (-S-) is established through nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling:

SNAr Pathway
  • Reaction Setup : 8-Chloro-6-(pyridin-4-yl)-triazolo[4,3-b]pyridazine (1.0 equiv) reacts with 2-mercaptoacetamide (1.5 equiv) in DMF at 80°C for 6 hours.
  • Base Selection : Triethylamine (TEA) or $$ N,N $$-diisopropylethylamine (DIPEA) (2.0 equiv) neutralizes HCl byproduct, shifting equilibrium toward product formation.

Yield Optimization :

  • Solvent Screening : DMF (78% yield) outperforms THF (52%) and acetonitrile (61%) due to superior solubility of reactants.
  • Temperature : Reactions below 70°C result in incomplete substitution (<50% conversion).
Copper-Catalyzed Cross-Coupling

An alternative route employs CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 120°C for 12 hours, enabling C-S bond formation between 8-bromo intermediates and thiourea derivatives.

Advantages :

  • Tolerates electron-deficient pyridinyl groups.
  • Reduces racemization risks compared to SNAr.

Reaction Optimization and Process Analytics

Solvent and Catalyst Screening

Comparative studies reveal solvent-dependent efficiency (Table 1):

Table 1: Solvent Impact on Thioether Formation Yield

Solvent Dielectric Constant Yield (%) Purity (HPLC)
DMF 36.7 78 96.2
DMSO 46.7 72 94.8
THF 7.5 52 88.1
Acetonitrile 37.5 61 91.3

Data adapted from large-scale screening trials.

Catalyst Additives :

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) boosts yields by 12–15% in biphasic systems.
  • Microwave Assistance : Reduces reaction time from 6 hours to 45 minutes at 150°C, preserving regioselectivity.

Purification and Characterization

Post-synthetic workflows involve:

  • Crude Isolation : Precipitation in ice-water (1:10 v/v) followed by vacuum filtration.
  • Chromatography : Silica gel column (ethyl acetate:hexane = 3:7) removes unreacted starting materials.
  • Recrystallization : Ethanol/water (4:1) yields colorless crystals suitable for X-ray analysis.

Spectroscopic Validation :

  • $$ ^1\text{H} $$-NMR (DMSO-$$ d6 $$): δ 8.92 (d, $$ J = 5.6 $$ Hz, 2H, pyridinyl-H), 8.45 (s, 1H, triazole-H), 7.85 (d, $$ J = 5.6 $$ Hz, 2H, pyridinyl-H), 4.21 (s, 2H, -SCH$$2$$-), 2.11 (s, 3H, -CONH$$_2$$).
  • HRMS : m/z calculated for $$ \text{C}{12}\text{H}{10}\text{N}_6\text{OS} $$ [M+H]$$^+$$: 287.0664, found: 287.0667.

Comparative Analysis of Synthetic Routes

Yield and Scalability

SNAr vs. Cross-Coupling :

  • SNAr : Higher yields (78% vs. 65%) but requires stoichiometric base.
  • Cross-Coupling : Scalable to >100 g batches with consistent purity (>95%).

Byproduct Formation :

  • SNAr routes generate HCl, necessitating corrosion-resistant equipment.
  • Ullmann-type couplings produce Cu residues requiring chelation filtration.

Green Chemistry Metrics

Process Mass Intensity (PMI) :

  • SNAr: PMI = 32 (kg/kg) due to high solvent volumes.
  • Microwave-Assisted: PMI = 18 (kg/kg) via solvent recycling.

E-Factor :

  • Traditional synthesis: 48 (kg waste/kg product).
  • Optimized protocols: 22 (kg waste/kg product).

Mechanism of Action

The mechanism of action of 2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the triazolopyridazine core, substituent variations, and functional group replacements. Below is a comparative analysis:

Table 1: Structural Comparison of Triazolopyridazine Derivatives
Compound Name/ID Core Structure Position 6 Substituent Position 3 Substituent Key Functional Groups
2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (Target) [1,2,4]Triazolo[4,3-b]pyridazine Pyridin-4-yl Thioacetamide Pyridine, thioether, acetamide
Vebreltinib (WHO List 87) [1,2,4]Triazolo[4,3-b]pyridazine 1-Cyclopropyl-1H-pyrazol-4-yl Difluoro(6-fluoro-2-methylindazol-5-yl)methyl Pyrazole, indazole, difluoromethyl
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide (, No. 3) Pyrimidine-thioacetamide hybrid N/A 4-Hydroxypyrimidin-2-ylsulfanyl Pyrimidine, isoxazole, thioether
872704-30-8 () [1,2,4]Triazolo[4,3-b]pyridazine Thien-2-yl N-(5-ethyl-1,3,4-thiadiazol-2-yl) Thiadiazole, thiophene, thioether

Key Observations:

Core Modifications : The target compound shares the [1,2,4]triazolo[4,3-b]pyridazine core with vebreltinib and 872704-30-8 but differs in substituent complexity. Vebreltinib incorporates bulky, fluorinated groups (e.g., indazole), which may enhance target selectivity but reduce solubility .

Position 6 Substituents: The pyridin-4-yl group in the target compound contrasts with vebreltinib’s cyclopropyl-pyrazole and 872704-30-8’s thienyl group.

Position 3 Functionalization: The thioacetamide group in the target compound is structurally simpler than vebreltinib’s difluoromethyl-indazolyl group but shares a sulfur-containing motif with 872704-30-8’s thiadiazole-thioether. Thioacetamides are known to enhance metabolic stability and modulate electronic properties .

Comparison of Strategies :

  • The target compound’s synthesis likely parallels methods described in , where ethyl N-benzoyl-glycinates undergo cyclization to form the triazolopyridazine core .
  • Vebreltinib’s synthesis is more complex, requiring cross-coupling and fluorination steps to install its polyheterocyclic substituents .

Pharmacological Implications (Limited by Evidence)

While pharmacological data for the target compound are absent in the provided evidence, insights can be inferred from structural analogs:

  • Vebreltinib : As a clinical candidate, its indazole and fluorinated groups suggest kinase inhibition (e.g., MET kinase) with improved selectivity .
  • Thioacetamide Derivatives: Compounds like 2-(4-hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide (, No. 3) are explored for antimicrobial activity due to sulfur’s role in disrupting bacterial membranes .

The target compound’s pyridine-thioacetamide combination may balance hydrophilicity and binding affinity, but further studies are needed to confirm bioactivity.

Biological Activity

The compound 2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Structural Overview

The compound features a pyridinyl group, a triazolopyridazine moiety, and a thioether linkage. Its structural complexity contributes to its diverse reactivity and potential applications in therapeutic contexts.

Structural FeatureDescription
Pyridinyl GroupContributes to the compound's interaction with biological targets.
TriazolopyridazineCore structure that enhances biological activity.
Thioether LinkageProvides unique chemical properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic steps may include:

  • Formation of the triazolopyridazine core.
  • Introduction of the pyridinyl group.
  • Creation of the thioether linkage through reaction with thiols.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown significant inhibition of tubulin polymerization, a critical process in cell division. This leads to cell cycle arrest and apoptosis in cancer cells .
    Cell LineIC50 (μM)
    A549 (Lung)0.008
    SGC-7901 (Gastric)0.014
    HT-1080 (Fibrosarcoma)0.012

The mechanism by which these compounds exert their effects often involves:

  • Binding to Microtubules : Compounds like this compound may bind to the colchicine site on microtubules, disrupting their dynamics and leading to cell death .
  • Cell Cycle Arrest : Studies indicate that such compounds can cause G2/M phase arrest in cancer cells, preventing further cell division .

Case Studies

Several case studies have explored the biological activity of related triazolo-pyridazine derivatives:

  • Study on Antiproliferative Activity : A series of triazolo-pyridazine derivatives were evaluated for their antiproliferative effects against various cancer cell lines. The results indicated that modifications in the molecular structure significantly affected their efficacy .
  • Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to key targets involved in cancer progression, providing insights into their potential as therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.